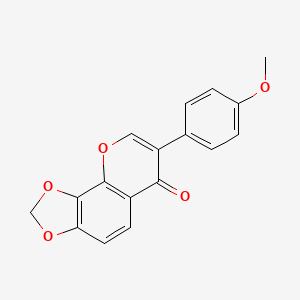

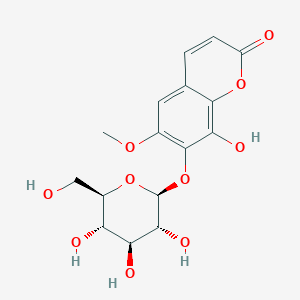

Maximaisoflavone H

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Maximaisoflavone H is a natural product found in Millettia dura and Tephrosia maxima with data available.

Scientific Research Applications

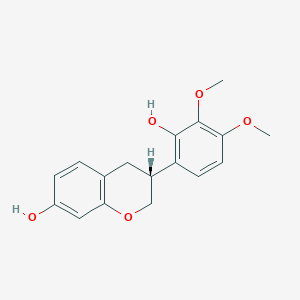

Isoflavonoid Metabolites and Anti-plasmodial Activities

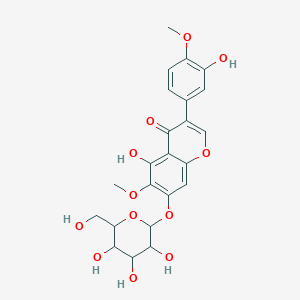

- Isoflavonoids from Millettia Species : Isoflavonoids, including Maximaisoflavone H, isolated from Millettia griffoniana and other Millettia species, have been studied for their structural properties and potential bioactivities. Maximaisoflavone H has been identified alongside other isoflavonoids like griffonianone and 7-hydroxy-6-methoxy-3',4'-methylenedioxyisoflavone (Yankep et al., 2001).

- Anti-Plasmodial Activity : Studies have shown that certain isoflavones from Millettia species exhibit antiplasmodial activity, relevant in malaria research. This includes maximaisoflavone H, which has been explored for its potential effects against Plasmodium falciparum, the parasite responsible for malaria (Derese et al., 2014).

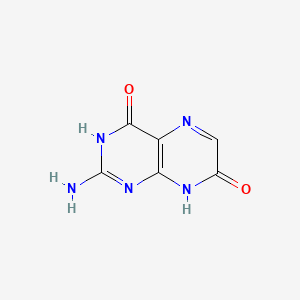

Anticancer and Neuroprotective Properties

- Anticancer Potential : Research on Millettia species, which contain maximaisoflavone H, has indicated potential anticancer properties. For instance, compounds from Millettia usaramensis demonstrated cytotoxic activity against certain cancer cell lines (Adem et al., 2019).

- Neuroprotection : Isoflavones like amentoflavone, which share structural similarities with maximaisoflavone H, have shown neuroprotective effects, suggesting potential therapeutic applications in neurological disorders (Shin et al., 2006).

Pharmacokinetics and Bioavailability

- Blood-Brain Barrier Permeability : Studies on biflavonoids, such as amentoflavone, indicate that these compounds can cross the blood-brain barrier. This suggests that maximaisoflavone H, with its biflavonoid structure, might also have the capability to reach brain tissues, broadening its therapeutic potential (Gutmann et al., 2002).

properties

CAS RN |

97165-42-9 |

|---|---|

Product Name |

Maximaisoflavone H |

Molecular Formula |

C17H12O5 |

Molecular Weight |

296.27 |

IUPAC Name |

7-(4-methoxyphenyl)-[1,3]dioxolo[4,5-h]chromen-6-one |

InChI |

InChI=1S/C17H12O5/c1-19-11-4-2-10(3-5-11)13-8-20-16-12(15(13)18)6-7-14-17(16)22-9-21-14/h2-8H,9H2,1H3 |

SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3OCO4 |

synonyms |

7-(4-Methoxyphenyl)-6H-1,3-dioxolo[4,5-h][1]benzopyran-6-one; Maxima isoflavone H |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(5,8-Dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbutanoate](/img/structure/B600525.png)

![2-[3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetic acid](/img/structure/B600528.png)